

# Application Notes and Protocols for LAS195319, a PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **LAS195319** for experimental use. **LAS195319** is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3K $\delta$ ) enzyme, a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.

## Solubility and Stock Solution Preparation

Proper dissolution and storage of **LAS195319** are critical for accurate and reproducible experimental results. The following table summarizes the known solubility characteristics and provides a detailed protocol for stock solution preparation.



| Solvent                            | Solubility         | Concentration       | Notes                                                                                                     |
|------------------------------------|--------------------|---------------------|-----------------------------------------------------------------------------------------------------------|
| DMSO (Dimethyl<br>Sulfoxide)       | Soluble            | ≥ 10 mM (estimated) | Recommended solvent for preparing high-concentration stock solutions.                                     |
| Ethanol                            | Limited Solubility | Not Recommended     | May precipitate at higher concentrations or upon dilution in aqueous solutions.                           |
| Water                              | Limited Solubility | Not Recommended     | Not suitable for preparing stock solutions due to poor solubility.                                        |
| Phosphate-Buffered<br>Saline (PBS) | Limited Solubility | Not Recommended     | Direct dissolution in PBS is not advised. Dilute from a DMSO stock for final experimental concentrations. |

# Protocol for Preparation of a 10 mM Stock Solution in DMSO

#### Materials:

- LAS195319 powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes



#### Procedure:

- Pre-weigh LAS195319: Accurately weigh the desired amount of LAS195319 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of LAS195319.
- Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the LAS195319 powder.
- Dissolve the Compound: Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming (e.g., to 37°C) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

### **Experimental Protocols**

The following are detailed protocols for common experiments involving PI3K inhibitors. These should be adapted and optimized for your specific cell lines and experimental conditions.

# Western Blot Analysis of Phospho-AKT (pAKT) Inhibition

This protocol describes how to assess the inhibitory activity of **LAS195319** on the PI3K pathway by measuring the phosphorylation of AKT, a key downstream target.

Workflow for pAKT Western Blot Analysis





Click to download full resolution via product page

Caption: Workflow for assessing pAKT levels via Western blot.



#### Materials:

- Cell line of interest (e.g., a cancer cell line with a known active PI3K pathway)
- Complete culture medium
- LAS195319 stock solution (10 mM in DMSO)
- Vehicle control (DMSO)
- Phosphate-Buffered Saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-pAKT (Ser473 or Thr308), anti-total AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

#### Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **LAS195319** in complete culture medium. A suggested starting concentration range is 10 nM to 1  $\mu$ M. Treat the cells for a predetermined



time (e.g., 2, 6, or 24 hours). Include a vehicle-only control (DMSO at the same final concentration as the highest **LAS195319** treatment).

- Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate
  volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a prechilled microcentrifuge tube.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again three times with TBST.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the ratio of pAKT to total AKT.

### **Cell Viability Assay (MTT Assay)**

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with **LAS195319**.

Workflow for MTT Cell Viability Assay





Click to download full resolution via product page

Caption: Workflow for determining cell viability using an MTT assay.

Materials:



- Cell line of interest
- Complete culture medium
- 96-well flat-bottom plates
- LAS195319 stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 μL of complete medium. Allow them to attach overnight.
- Compound Treatment: Prepare a serial dilution of LAS195319 in culture medium. Add 100 μL of the diluted compound to the wells to achieve the final desired concentrations (a suggested range is 1 nM to 10 μM). Include wells with vehicle control (DMSO) and mediumonly blanks.
- Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilization: Carefully remove the medium from the wells and add 150  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and



determine the IC<sub>50</sub> value (the concentration of **LAS195319** that inhibits cell viability by 50%).

## **PI3K/AKT Signaling Pathway**

**LAS195319** targets the p110 $\delta$  catalytic subunit of PI3K. Inhibition of PI3K $\delta$  blocks the conversion of PIP2 to PIP3, a critical second messenger. This prevents the recruitment and activation of downstream effectors like AKT, ultimately leading to decreased cell proliferation and survival.

#### PI3K/AKT Signaling Pathway and Inhibition by LAS195319



Click to download full resolution via product page



Caption: Simplified PI3K/AKT signaling pathway showing the point of inhibition by LAS195319.

 To cite this document: BenchChem. [Application Notes and Protocols for LAS195319, a PI3Kδ Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542463#las195319-solubility-and-preparation-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com